1-Azido-2-fluoroethane 1-Azido-2-fluoroethane
Brand Name: Vulcanchem
CAS No.: 894792-94-0
VCID: VC4353446
InChI: InChI=1S/C2H4FN3/c3-1-2-5-6-4/h1-2H2
SMILES: C(CF)N=[N+]=[N-]
Molecular Formula: C2H4FN3
Molecular Weight: 89.073

1-Azido-2-fluoroethane

CAS No.: 894792-94-0

Cat. No.: VC4353446

Molecular Formula: C2H4FN3

Molecular Weight: 89.073

* For research use only. Not for human or veterinary use.

1-Azido-2-fluoroethane - 894792-94-0

Specification

CAS No. 894792-94-0
Molecular Formula C2H4FN3
Molecular Weight 89.073
IUPAC Name 1-azido-2-fluoroethane
Standard InChI InChI=1S/C2H4FN3/c3-1-2-5-6-4/h1-2H2
Standard InChI Key LAZLFOJNNMFIGO-UHFFFAOYSA-N
SMILES C(CF)N=[N+]=[N-]

Introduction

Chemical and Structural Properties

Molecular Characteristics

1-Azido-2-fluoroethane is a volatile liquid with a molecular weight of 89.073 g/mol. Its IUPAC name, 1-azido-2-fluoroethane, reflects the substitution pattern of the azide and fluorine groups on the ethane framework. The compound’s structure is defined by the following identifiers:

  • InChI: InChI=1S/C2H4FN3/c3-1-2-5-6-4/h1-2H2

  • SMILES: FCN=[N+]=[N-]

The fluorine atom’s electronegativity and the azide group’s reactivity create a balance between stability and synthetic utility. Spectroscopic data, including 1H^1\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR profiles, confirm the compound’s structural integrity and purity.

Physicochemical Data

PropertyValue
CAS No.894792-94-0
Molecular FormulaC2H4FN3\text{C}_2\text{H}_4\text{FN}_3
Molecular Weight89.073 g/mol
Boiling PointNot reported (volatile)
SolubilityMiscible with polar solvents

The compound’s volatility necessitates careful handling, as pure forms pose explosion risks.

Synthesis and Reaction Mechanisms

Synthetic Pathways

1-Azido-2-fluoroethane is synthesized via nucleophilic substitution reactions. A common method involves treating 2-fluoroethanol with sodium azide (NaN3\text{NaN}_3) in dimethylformamide (DMF) under mild conditions:

HOCH2CH2F+NaN3DMFN3CH2CH2F+NaOH\text{HOCH}_2\text{CH}_2\text{F} + \text{NaN}_3 \xrightarrow{\text{DMF}} \text{N}_3\text{CH}_2\text{CH}_2\text{F} + \text{NaOH}

This reaction proceeds at room temperature or slightly elevated temperatures (40–60°C), yielding high-purity product after distillation. Alternative routes using phase-transfer catalysts or microwave-assisted synthesis have been explored to enhance efficiency but remain less documented.

Reactivity in Click Chemistry

The azide group in 1-azido-2-fluoroethane participates in CuAAC reactions with terminal alkynes, forming stable 1,2,3-triazole linkages. This reaction is catalyzed by copper(I) complexes and follows the mechanism:

N3CH2CH2F+HC≡C-RCu(I)Triazole-R+N2\text{N}_3\text{CH}_2\text{CH}_2\text{F} + \text{HC≡C-R} \xrightarrow{\text{Cu(I)}} \text{Triazole-R} + \text{N}_2

Such reactions are pivotal for labeling biomolecules with fluorine-18 (18F^{18}\text{F}) in PET imaging, enabling non-invasive tracking of metabolic processes.

Applications in Biomedical Research

Radiolabeling for PET Imaging

1-Azido-2-fluoroethane serves as a prosthetic group for rapid 18F^{18}\text{F}-labeling. By reacting with alkyne-modified precursors, it facilitates the synthesis of radiotracers like 18F^{18}\text{F}-FDG analogs. For example, 1-azido-2-fluoroethane has been used to label peptides and antibodies for cancer diagnostics, leveraging its fast kinetics and high specificity.

Anticancer Drug Development

Recent studies highlight derivatives of 1-azido-2-fluoroethane as potential anticancer agents. The azide moiety enables conjugation to cytotoxic payloads (e.g., doxorubicin), creating targeted prodrugs that release active compounds in tumor microenvironments. In vitro assays demonstrate enhanced efficacy against breast and lung cancer cell lines compared to non-fluorinated analogs.

Bioorthogonal Chemistry

The compound’s bioorthogonal reactivity allows for live-cell labeling without disrupting biological processes. For instance, it has been employed to track cell-surface glycans in real time, providing insights into glycosylation patterns associated with diseases like Alzheimer’s.

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